ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
CAS No.: 312917-74-1
Cat. No.: VC21410827
Molecular Formula: C18H19NO3S
Molecular Weight: 329.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312917-74-1 |
|---|---|
| Molecular Formula | C18H19NO3S |
| Molecular Weight | 329.4g/mol |
| IUPAC Name | ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C18H19NO3S/c1-3-22-18(21)15-13-8-5-9-14(13)23-17(15)19-16(20)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,19,20) |
| Standard InChI Key | ADAWOTHFPWFWML-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC(=C3)C |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC(=C3)C |
Introduction
Structural Characteristics and Basic Properties
Ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophenes, which are five-membered heterocyclic compounds containing a sulfur atom. The compound features a thiophene ring fused with a cyclopentane moiety, creating a bicyclic structure that serves as the core scaffold. This structural arrangement is complemented by an ethyl carboxylate group at position 3 and a 3-methylbenzoyl amino group at position 2 of the thiophene ring.
The basic chemical identity of the compound is defined by the following properties:
| Property | Value |
|---|---|
| CAS Number | 312917-74-1 |
| Molecular Formula | C18H19NO3S |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | Ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| Chemical Family | Thiophene derivatives |
| Physical State | Solid (predicted) |
The compound's structure includes several key functional groups that contribute to its reactivity and potential biological activity. The ethyl carboxylate group provides a site for nucleophilic attack and potential hydrolysis, while the amide linkage offers hydrogen bonding capabilities that may be significant for interactions with biological targets. The 3-methylbenzoyl group adds lipophilicity and potential π-π stacking interactions with aromatic amino acid residues in proteins.
Structural Comparison with Related Compounds
To better understand the unique properties of ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, it is instructive to compare it with structurally related compounds. For instance, the carbamothioyl derivative ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has an additional thiocarbonyl group that significantly alters its electronic properties and potential reactivity. This structural difference is reflected in the molecular formula (C19H20N2O3S2 vs. C18H19NO3S) and molecular weight (388.5 g/mol vs. 329.4 g/mol).
| Synthetic Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Thiophene core formation | Appropriate sulfur-containing precursors | 60-80°C, 3-5 hours | 65-75% |
| Cyclopentane fusion | Cyclopentanone derivatives, acid catalysts | Reflux conditions, 6-8 hours | 60-70% |
| Esterification | Ethanol, acid catalyst | 70-80°C, 2-4 hours | 75-85% |
| Amide formation | 3-methylbenzoyl chloride, base | 0-25°C, 2-3 hours | 70-80% |
Monitoring these reactions via thin-layer chromatography (TLC) would be essential to ensure optimal yield and purity, as is common practice in the synthesis of related compounds.
Spectroscopic Characterization
Comprehensive characterization of ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by analyzing the chemical shifts of hydrogen and carbon atoms. Predicted key NMR signals for this compound would include:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (3-methylbenzoyl) | 7.2-7.8 | Complex multiplet | 4H |
| NH (amide) | 9.0-10.0 | Singlet | 1H |
| CH2 (cyclopentane) | 1.8-3.0 | Multiplet | 6H |
| CH3 (3-methylbenzoyl) | 2.3-2.5 | Singlet | 3H |
| OCH2 (ethyl ester) | 4.1-4.3 | Quartet | 2H |
| CH3 (ethyl ester) | 1.1-1.3 | Triplet | 3H |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify functional groups based on their characteristic absorption bands. Key IR signals would likely include:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H (amide) | 3200-3400 | Medium to strong | Stretching |
| C=O (ester) | 1700-1730 | Strong | Stretching |
| C=O (amide) | 1630-1680 | Strong | Stretching |
| C-S (thiophene) | 600-700 | Medium | Stretching |
| Aromatic C=C | 1450-1600 | Variable | Stretching |
Mass Spectrometry
Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure. The molecular ion peak would be expected at m/z 329, corresponding to the molecular weight of 329.4 g/mol.
Predicted Physicochemical Properties
Based on its structure and comparison with similar compounds, the following physicochemical properties can be predicted for ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate:
| Property | Predicted Value | Method of Prediction |
|---|---|---|
| LogP | 3.5-4.5 | Structural comparison with similar compounds |
| Solubility | Soluble in organic solvents (DMSO, chloroform); insoluble in water | Based on functional groups |
| Melting Point | 110-140°C | Based on similar thiophene derivatives |
| pKa (amide NH) | 12-14 | Based on typical amide NH values |
| Hydrogen Bond Acceptors | 4 (3 oxygen atoms, 1 sulfur atom) | Structural analysis |
| Hydrogen Bond Donors | 1 (NH group) | Structural analysis |
| Structural Feature | Potential Contribution to Biological Activity |
|---|---|
| Thiophene ring | Core pharmacophore; contributes to planarity and lipophilicity |
| Amide linkage | Hydrogen bonding; interaction with protein targets |
| Ethyl ester | Potential prodrug feature; hydrolyzable to carboxylic acid |
| 3-Methylbenzoyl group | Hydrophobic interactions; potential π-π stacking with aromatic amino acids |
| Cyclopentane fusion | Conformational restriction; enhancement of receptor selectivity |
Applications in Chemical Research
Ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several potential applications in chemical and pharmaceutical research, including:
Medicinal Chemistry
The compound represents a valuable scaffold for medicinal chemistry explorations, particularly in the development of novel antimicrobial and anticancer agents. The presence of multiple functional groups allows for structural modifications to optimize biological activity and pharmacokinetic properties.
Organic Synthesis
As a complex heterocyclic compound, it may serve as a versatile intermediate in the synthesis of more elaborate molecular structures. The ester functionality, in particular, provides a handle for further transformations such as hydrolysis, amidation, or reduction.
Material Science
Thiophene-based compounds are widely used in materials science, particularly in the development of conducting polymers and optical materials. The extended conjugation and potential for functionalization make this compound potentially interesting for such applications.
Comparative Analysis with Structural Analogs
To better understand the unique properties of ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, a comparative analysis with structural analogs is valuable:
This comparison highlights how subtle structural variations can potentially lead to significant differences in chemical reactivity, physical properties, and biological activities.
Future Research Directions
Based on the analysis of ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and related compounds, several promising research directions emerge:
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could yield valuable insights into the relationship between structural features and biological activity. Key modifications might include:
-
Variation of the substituents on the benzoyl group
-
Replacement of the ethyl ester with other ester or amide groups
-
Introduction of additional functionality on the cyclopentane ring
Mechanism of Action Studies
For compounds exhibiting biological activity, understanding the mechanism of action would be crucial. This might involve:
-
Target identification studies using affinity chromatography
-
Computational modeling of interactions with potential biological targets
-
In vitro enzyme inhibition assays
Synthetic Methodology Development
Development of more efficient synthetic routes to access ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and related compounds would facilitate further research. This might include:
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